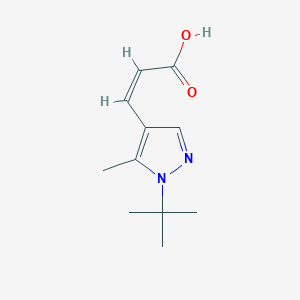
(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid, also known as tBMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid involves the reaction of its α,β-unsaturated carbonyl group with cysteine residues in proteins. This reaction forms a covalent bond between this compound and the cysteine residue, which can lead to protein labeling or crosslinking. The selectivity of this compound for cysteine residues is due to the unique reactivity of cysteine thiol groups.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. In one study, this compound was used to label cysteine residues in a protein, and the labeled protein retained its enzymatic activity. However, it is important to note that this compound can potentially affect the function of proteins if it reacts with critical cysteine residues.
实验室实验的优点和局限性
One advantage of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid is its selectivity for cysteine residues in proteins, which allows for specific labeling or crosslinking of proteins. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one limitation of this compound is its potential to react with critical cysteine residues in proteins, which can affect protein function. It is important to carefully design experiments using this compound to avoid unwanted effects on protein function.
未来方向
There are several future directions for the use of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid in scientific research. One direction is the development of new applications for this compound in protein labeling and crosslinking. Another direction is the design of new inhibitors that target cysteine residues in proteins using this compound as a starting point. Additionally, this compound can potentially be used in the study of protein-protein interactions and protein structure. Overall, this compound has the potential to be a valuable tool in scientific research.
合成方法
The synthesis of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid involves the reaction of 1-tert-butyl-5-methyl-4-pyrazolecarboxylic acid with acetic anhydride and triethylamine. The product is then treated with potassium hydroxide to obtain this compound. This synthesis method has been reported in a few research papers, and it is relatively simple and efficient.
科学研究应用
TBMPA has been used in various scientific research applications, including protein labeling, protein crosslinking, and inhibitor design. In protein labeling, (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid can be used to selectively label cysteine residues in proteins, which allows for the study of protein structure and function. In protein crosslinking, this compound can crosslink two cysteine residues in a protein, which can help to identify protein-protein interactions. In inhibitor design, this compound can be used to design inhibitors that target cysteine residues in proteins.
属性
IUPAC Name |
(Z)-3-(1-tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(5-6-10(14)15)7-12-13(8)11(2,3)4/h5-7H,1-4H3,(H,14,15)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMCBGCAJBMIGO-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C(C)(C)C)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

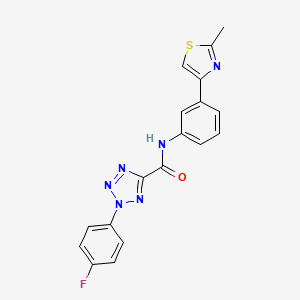
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide](/img/structure/B2474471.png)

![2-(1,3-Benzodioxol-5-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]ethanone](/img/structure/B2474474.png)

![[2-[Cyclopropyl(methyl)amino]-2-oxoethyl] 4-(prop-2-enoylamino)benzoate](/img/structure/B2474477.png)

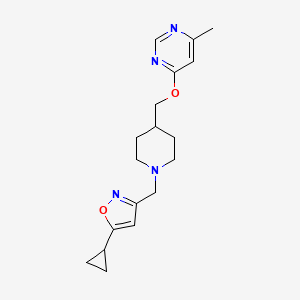

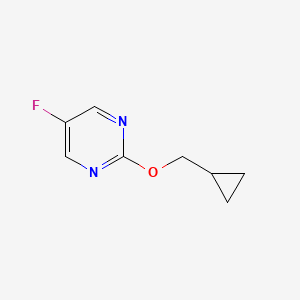
![2-[5-(4-chlorophenyl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2474482.png)
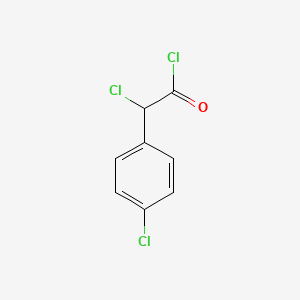
![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)
